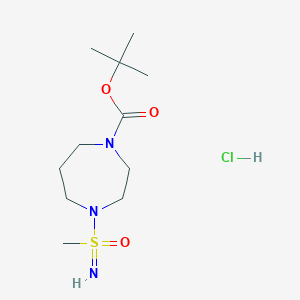

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

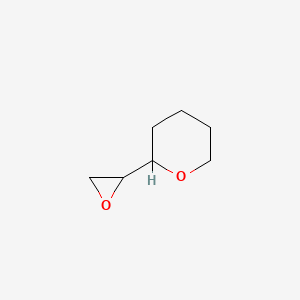

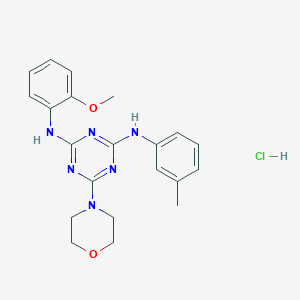

“Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride” is a chemical compound with the molecular formula C11H22N2O3S . It is a solid substance at room temperature . The compound is stored in a dark place, sealed in dry conditions, and at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-5-9(6-8-13)17(4,12)15/h5-8H2,1-4H3,(H2,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 262.37 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .Applications De Recherche Scientifique

Synthetic Utility and Catalytic Applications

A study detailed the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, highlighting its utility in multikilogram production for medicinal chemistry applications (N. Gomi et al., 2012). This suggests the potential of closely related tert-butyl diazepane derivatives in drug synthesis and development.

Research on N-tert-butanesulfinyl imines demonstrated their versatility as intermediates for the asymmetric synthesis of amines, a fundamental process in the creation of pharmaceuticals and fine chemicals. The tert-butanesulfinyl group was shown to act as a powerful chiral directing group, facilitating the synthesis of a wide range of enantioenriched amines (J. Ellman et al., 2002). This highlights the potential of tert-butyl-containing compounds in asymmetric synthesis.

Catalysis and Organic Transformations

Nickel-catalyzed cyclopropanation of alkenes via methylene transfer from lithiated tert-butyl methyl sulfone was explored, showcasing the utility of tert-butyl sulfone derivatives in organic transformations and catalysis (Y. Gai et al., 1991). This example underscores the importance of tert-butyl sulfone derivatives in facilitating novel organic reactions.

Another study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research illustrates the potential for N-sulfonated compounds in catalysis and organic synthesis, providing a pathway to environmentally friendly chemical processes (O. Goli-Jolodar et al., 2016).

Safety and Hazards

The compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S.ClH/c1-11(2,3)17-10(15)13-6-5-7-14(9-8-13)18(4,12)16;/h12H,5-9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCINSRPYWRVSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)S(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine](/img/structure/B2845325.png)

![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)

![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)

![Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2845333.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2845335.png)

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

methanone O-(4-chlorobenzyl)oxime](/img/structure/B2845342.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2845343.png)

![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)